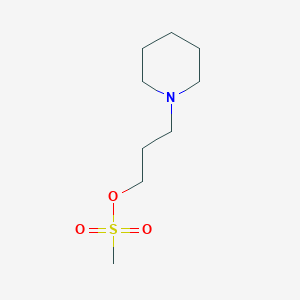
3-piperidin-1-ylpropyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-piperidin-1-ylpropyl methanesulfonate: is a chemical compound that belongs to the class of organic esters It is derived from methanesulfonic acid and 3-piperidin-1-yl-propyl alcohol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-piperidin-1-ylpropyl methanesulfonate typically involves the esterification of methanesulfonic acid with 3-piperidin-1-yl-propyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further improve the quality and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-piperidin-1-ylpropyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
3-piperidin-1-ylpropyl methanesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical assays and as a probe to study enzyme activities.
Industry: The ester is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-piperidin-1-ylpropyl methanesulfonate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release methanesulfonic acid and 3-piperidin-1-yl-propyl alcohol, which can then interact with biological molecules. The piperidine moiety is known to interact with various receptors and enzymes, modulating their activity and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonic Acid Ethyl Ester: Similar in structure but with an ethyl group instead of the piperidin-1-yl-propyl group.
Methanesulfonic Acid Methyl Ester: Contains a methyl group instead of the piperidin-1-yl-propyl group.
Methanesulfonic Acid Benzyl Ester: Features a benzyl group in place of the piperidin-1-yl-propyl group.
Uniqueness
3-piperidin-1-ylpropyl methanesulfonate is unique due to the presence of the piperidine ring, which imparts specific chemical and biological properties. The piperidine moiety is known for its pharmacological activity, making this ester particularly valuable in medicinal chemistry .
Eigenschaften
Molekularformel |
C9H19NO3S |
|---|---|
Molekulargewicht |
221.32 g/mol |
IUPAC-Name |
3-piperidin-1-ylpropyl methanesulfonate |
InChI |
InChI=1S/C9H19NO3S/c1-14(11,12)13-9-5-8-10-6-3-2-4-7-10/h2-9H2,1H3 |
InChI-Schlüssel |
ZBBVPJSTOAZUBC-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OCCCN1CCCCC1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
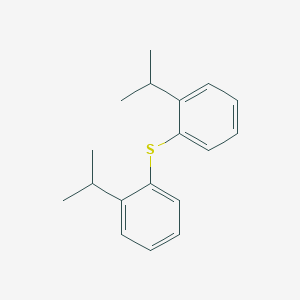

![(4-{4-[(Methanesulfonyl)oxy]butyl}phenyl)acetic acid](/img/structure/B8456066.png)


![(2R,3S,4R)-3-[tert-butyl(dimethyl)silyl]oxy-N-methoxy-N,2,4-trimethyl-5-oxohexanamide](/img/structure/B8456078.png)

![1-[4-(4-Fluorophenyl)-4-oxobutyl]-4-(1,3-oxazol-2-YL)pyridin-1-ium perchlorate](/img/structure/B8456100.png)
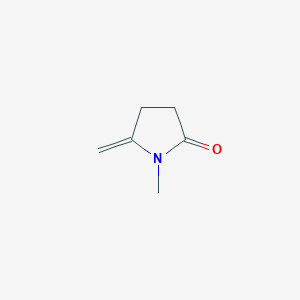
![2-[4-(5-Bromo-1-oxo-isoindolin-2-yl)pyrazol-1-yl]acetonitrile](/img/structure/B8456107.png)
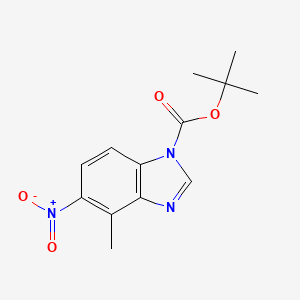
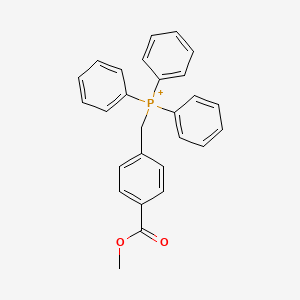
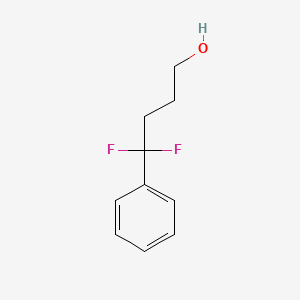
![1,2,6,7-tetrahydro-8H-cyclopenta[d]furo[2,3-b]pyridin-8-one](/img/structure/B8456135.png)
